
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide is a synthetic compound that features a piperazine ring substituted with a 4-fluorophenyl group, an ethyl linker, and a thiophene-2-carboxamide moiety
Wirkmechanismus
Target of Action
The primary target of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound has been shown to be a novel inhibitor of ENTs, with a higher selectivity towards ENT2 than ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it acts as a non-competitive inhibitor . The inhibitory effect of the compound is irreversible and cannot be washed out .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function . This can have downstream effects on various biochemical pathways, including those involved in cell proliferation and apoptosis.
Result of Action
The result of the compound’s action is the inhibition of ENTs, leading to a decrease in uridine uptake . This can potentially affect cell proliferation and apoptosis, given the role of nucleotides in these processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of 4-(4-fluorophenyl)piperazine. This can be achieved by reacting 4-fluoroaniline with ethylene glycol in the presence of a catalyst to form 4-fluorophenylpiperazine.
Linker Attachment: The next step is the attachment of the ethyl linker. This is done by reacting the piperazine intermediate with ethyl bromide under basic conditions to form N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)piperazine.
Thiophene Carboxamide Formation: The final step involves the reaction of the ethyl-linked piperazine with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or bromine under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Anticancer Activity
Research indicates that N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide may exhibit anticancer properties through its action as an inhibitor of equilibrative nucleoside transporters (ENTs). ENTs are critical in regulating nucleotide metabolism, which is often dysregulated in cancer cells. Preliminary studies suggest that this compound can selectively target specific ENT subtypes, potentially minimizing side effects on normal cells while effectively inhibiting cancer cell proliferation.
2. Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Similar thiophene derivatives have been reported to possess varying degrees of antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The structural components of this compound allow it to interact with specific biological targets involved in microbial resistance mechanisms .
3. Enzyme Inhibition
Inhibitory effects on enzymes such as tyrosinase have been documented for compounds structurally related to this compound. Tyrosinase plays a crucial role in melanin biosynthesis, and its inhibition could have applications in treating hyperpigmentation disorders . Studies have demonstrated that certain derivatives of this compound significantly reduce tyrosinase activity in cellular models, indicating its potential for cosmetic applications as well .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to its structural features. Variations in substituents on the thiophene or piperazine rings can lead to significant differences in biological activity, allowing for the exploration of structure-activity relationships (SAR). For example, modifications that enhance hydrophobic interactions or increase electron density on the aromatic systems may improve selectivity and potency against targeted enzymes or receptors .
Case Studies
Case Study 1: Anticancer Research
A study investigating the effects of this compound on cancer cell lines demonstrated a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
Case Study 2: Antimicrobial Efficacy
In vitro assays revealed that derivatives of this compound exhibit significant antibacterial activity against multiple strains of bacteria, comparable to standard antibiotics. The mechanism of action was linked to disruption of bacterial membrane integrity and inhibition of nucleic acid synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
N-(2-(4-(4-methylphenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide: Contains a methyl group instead of fluorine.
N-(2-(4-(4-bromophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide: Features a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide enhances its lipophilicity and metabolic stability compared to its analogs with different substituents. This can result in improved pharmacokinetic properties, making it a more promising candidate for drug development.
Biologische Aktivität
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its biological activities related to the inhibition of equilibrative nucleoside transporters (ENTs). This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Thiophene Ring : A five-membered ring containing sulfur.
- Piperazine Moiety : A six-membered ring containing two nitrogen atoms.
- Fluorophenyl Group : Enhances pharmacological properties and selectivity.
The molecular formula is C17H20FN3OS, with a molecular weight of approximately 335.42 g/mol. The presence of the fluorinated aromatic system is critical for its biological activity, particularly in targeting specific ENTs.
Target and Mode of Action
This compound primarily targets Equilibrative Nucleoside Transporters (ENTs) . The inhibition of these transporters affects nucleotide metabolism and adenosine signaling pathways:
- Inhibition of ENTs : The compound reduces uridine uptake in cells expressing ENT1 and ENT2, which can lead to altered cellular signaling and potential therapeutic effects in conditions like cancer and neurological disorders.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
-
Antitumor Activity :
- Studies have shown that modifications to the thiophene structure can enhance cytotoxicity against cancer cell lines, indicating potential use in cancer therapy .
- IC50 values for related compounds suggest significant activity, with some derivatives showing lower IC50 than standard chemotherapeutics like doxorubicin .
- Neurological Implications :
- Antimicrobial Properties :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
Modification | Effect on Activity |
---|---|
Addition of electron-withdrawing groups | Increases potency against ENTs |
Variation in the length of the linker | Affects binding affinity and selectivity |
Substitution on the thiophene ring | Alters cytotoxic properties |
Study 1: Inhibition of ENTs
In vitro studies demonstrated that this compound significantly inhibited uridine uptake in ENT-expressing cells, suggesting its potential as a therapeutic agent for conditions involving altered nucleoside metabolism.
Study 2: Anticancer Activity
A series of derivatives were tested against various cancer cell lines, revealing that modifications to the thiophene ring enhanced cytotoxicity significantly. For instance, one derivative exhibited an IC50 value of 1.61 µg/mL against A-431 cells, indicating strong anticancer potential .
Eigenschaften
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3OS/c18-14-3-5-15(6-4-14)21-11-9-20(10-12-21)8-7-19-17(22)16-2-1-13-23-16/h1-6,13H,7-12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFVYHLDEBKKLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.